molecular formula C3H5BrMg B157889 Allylmagnesium bromide CAS No. 1730-25-2

Allylmagnesium bromide

Cat. No.: B157889
CAS No.: 1730-25-2
M. Wt: 145.28 g/mol
InChI Key: DQEUYIQDSMINEY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylmagnesium bromide, also known as prop-2-enylmagnesium bromide, is an organomagnesium compound and a member of the Grignard reagents family. It is commonly used in organic synthesis to introduce the allyl group into various substrates. The compound is typically available as a solution in diethyl ether and is highly reactive, making it a valuable tool in synthetic chemistry .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylmagnesium bromide is synthesized by the reaction of magnesium turnings with allyl bromide in an anhydrous diethyl ether solution. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained below 0°C to suppress the formation of hexadiene, a byproduct .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient cooling systems to maintain the low temperature required. The product is then purified and stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Allylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and fine chemicals

Comparison with Similar Compounds

    Allylmagnesium chloride: Similar in reactivity but uses allyl chloride instead of allyl bromide.

    Vinylmagnesium bromide: Another Grignard reagent with a vinyl group instead of an allyl group.

    Isopropylmagnesium chloride: Contains an isopropyl group instead of an allyl group.

Uniqueness: Allylmagnesium bromide is unique due to its ability to introduce the allyl group into various substrates, which is valuable in the synthesis of complex organic molecules. Its high reactivity and selectivity make it a preferred reagent in many synthetic applications .

Properties

IUPAC Name

magnesium;prop-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUYIQDSMINEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938266
Record name Allylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20168
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1730-25-2
Record name Allylmagnesium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylmagnesium bromide
Reactant of Route 2
Allylmagnesium bromide
Reactant of Route 3
Allylmagnesium bromide
Reactant of Route 4
Allylmagnesium bromide
Reactant of Route 5
Allylmagnesium bromide
Reactant of Route 6
Allylmagnesium bromide
Customer
Q & A

ANone: Allylmagnesium bromide (CH2=CHCH2MgBr) is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. It typically acts as a source of nucleophilic allyl anion (CH2=CHCH2-), which attacks electrophilic centers in various organic molecules.

A:* Molecular formula: C3H5MgBr* Molecular weight: 145.33 g/mol* Spectroscopic data: The proton nuclear magnetic resonance (1H NMR) spectrum of this compound reveals interesting insights into its structure. Contrary to expectations based on a single classical structure, the alpha (α) and gamma (γ) protons exhibit magnetic equivalence. [, ] This observation suggests a dynamic structure or a rapid equilibrium between different conformations in solution.

ANone: this compound is a highly reactive compound, typically prepared and used in situ under anhydrous conditions.

  • Sensitivity to moisture and air: It readily reacts with moisture and oxygen, decomposing into non-reactive species. [, ] Therefore, reactions employing this compound necessitate dry solvents and inert atmosphere (like nitrogen or argon) to prevent decomposition.
  • Solvent effects: The choice of solvent can significantly impact the reactivity and selectivity of this compound. For instance, it reacts with 3,4-epoxy-1-butene with higher regioselectivity in diethyl ether compared to tetrahydrofuran. []
  • Temperature effects: Reaction temperature can influence both reaction rates and selectivity. In one study, an α-deuterium secondary kinetic isotope effect was observed in the reaction with benzaldehyde at -78 °C, but this effect disappeared at room temperature. []

ANone: While primarily recognized as a stoichiometric reagent, this compound can contribute to catalytic processes:

  • Preparation of other organometallic reagents: this compound is employed in the synthesis of more elaborate organometallic reagents crucial for specific transformations. For example, it reacts with B-methoxydiisopinocampheylborane to generate (+)-B-allyldiisopinocampheylborane, a chiral allylborating reagent. []
  • In situ generation of reactive species: The reaction of this compound with specific reagents can generate reactive intermediates involved in catalytic cycles. For instance, in the presence of dilithium tetrachlorocuprate (Li2CuCl4), it facilitates the coupling of α,ω-dihaloalkanes to produce haloalkenes or alkadienes. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.